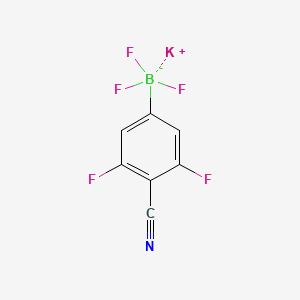
Potassium (4-cyano-3,5-difluorophenyl)trifluoroboranuide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium (4-cyano-3,5-difluorophenyl)trifluoroboranuide is a chemical compound with the molecular formula C7H3BF4KN. It is a member of the trifluoroborate family, which are known for their stability and versatility in various chemical reactions. This compound is particularly noted for its applications in organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (4-cyano-3,5-difluorophenyl)trifluoroboranuide typically involves the reaction of 4-cyano-3,5-difluorophenylboronic acid with potassium fluoride and boron trifluoride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron trifluoride. The general reaction scheme is as follows:
4-cyano-3,5-difluorophenylboronic acid+BF3+KF→Potassium (4-cyano-3,5-difluorophenyl)trifluoroboranuide
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations.
Análisis De Reacciones Químicas
Types of Reactions
Potassium (4-cyano-3,5-difluorophenyl)trifluoroboranuide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base.
Suzuki-Miyaura Coupling: Palladium catalysts and bases like potassium carbonate are typically used.
Oxidation/Reduction: Strong oxidizing or reducing agents, depending on the desired transformation.
Major Products Formed
Substitution: Various substituted phenyl derivatives.
Coupling: Biaryl compounds.
Oxidation/Reduction: Corresponding oxidized or reduced phenyl derivatives.
Aplicaciones Científicas De Investigación
Potassium (4-cyano-3,5-difluorophenyl)trifluoroboranuide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals, especially in the synthesis of drug candidates.
Industry: Applied in the manufacture of fine chemicals and advanced materials.
Mecanismo De Acción
The mechanism by which Potassium (4-cyano-3,5-difluorophenyl)trifluoroboranuide exerts its effects is primarily through its role as a boron-containing reagent. In Suzuki-Miyaura coupling reactions, for example, the compound acts as a boron source that facilitates the formation of carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and application.
Comparación Con Compuestos Similares
Similar Compounds
- Potassium (3,5-difluorophenyl)trifluoroborate
- Potassium (4-cyanophenyl)trifluoroborate
- Potassium (3-cyanophenyl)trifluoroborate
Uniqueness
Potassium (4-cyano-3,5-difluorophenyl)trifluoroboranuide is unique due to the presence of both cyano and difluoro substituents on the phenyl ring. This combination imparts distinct electronic properties, making it particularly useful in specific synthetic applications where other trifluoroborates may not be as effective.
Propiedades
Fórmula molecular |
C7H2BF5KN |
|---|---|
Peso molecular |
245.00 g/mol |
Nombre IUPAC |
potassium;(4-cyano-3,5-difluorophenyl)-trifluoroboranuide |
InChI |
InChI=1S/C7H2BF5N.K/c9-6-1-4(8(11,12)13)2-7(10)5(6)3-14;/h1-2H;/q-1;+1 |
Clave InChI |
LIPRVAWKHWGAAR-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1=CC(=C(C(=C1)F)C#N)F)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{4-[2-(1,3-Dioxolan-2-yl)ethyl]thian-4-yl}methanamine](/img/structure/B15297668.png)
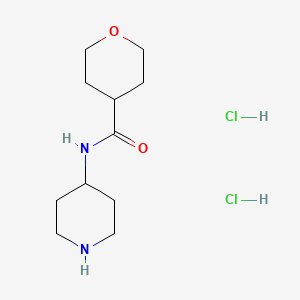
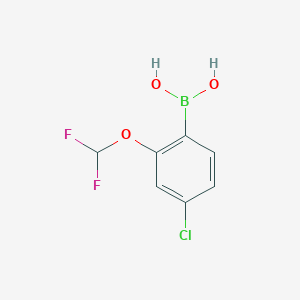
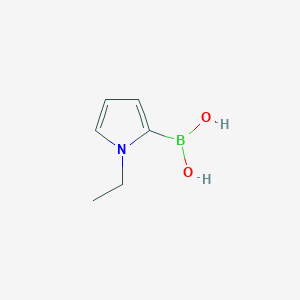
amine hydrochloride](/img/structure/B15297677.png)
![Thieno[2,3-d]pyrimidin-6-amine](/img/structure/B15297679.png)
![[6-(Thiophen-2-yl)pyrimidin-4-yl]methanamine hydrochloride](/img/structure/B15297688.png)
![Ethyl 2-[2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetamido]-1,3-thiazole-4-carboxylate](/img/structure/B15297697.png)
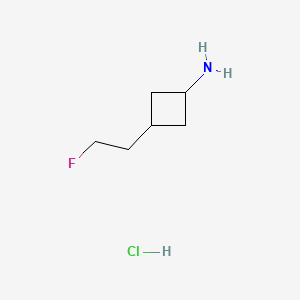
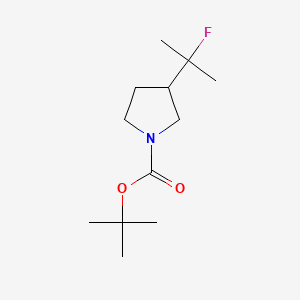
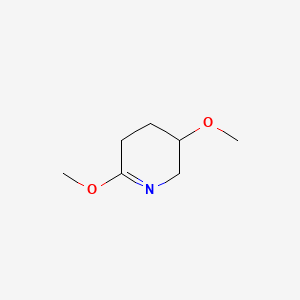
![[3-(Methanesulfonylmethyl)phenyl]boronic acid](/img/structure/B15297733.png)
![[1-(3-fluorophenyl)-1H-pyrazol-3-yl]methanol](/img/structure/B15297746.png)
![Methyl 3-[(2-chloropyrimidin-4-yl)sulfanyl]propanoate](/img/structure/B15297749.png)
